

# An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Pelletierine

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## Compound of Interest

Compound Name: (+)-Pelletierine

Cat. No.: B12707980

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## Abstract

**(+)-Pelletierine**, a piperidine alkaloid isolated from the root bark of the pomegranate tree (*Punica granatum*), has garnered interest for its potential therapeutic applications, notably its anthelmintic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **(+)-Pelletierine**, intended to serve as a resource for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines experimental methodologies for its synthesis, and visualizes relevant chemical pathways.

## Chemical Identity and Structure

**(+)-Pelletierine** is the dextrorotatory enantiomer of the compound 1-(piperidin-2-yl)propan-2-one. Its chemical structure consists of a piperidine ring substituted at the 2-position with a propan-2-one group. The stereocenter at the C2 position of the piperidine ring is in the (S) configuration.

Identifier	Value
IUPAC Name	1-[(2S)-piperidin-2-yl]propan-2-one <a href="#">[1]</a>
Synonyms	(S)-(+)-Pelletierine, Pelletierine, (+) <a href="#">[1]</a>
CAS Number	2858-67-5 <a href="#">[1]</a>
Chemical Formula	C <sub>8</sub> H <sub>15</sub> NO <a href="#">[1]</a>
Molecular Weight	141.21 g/mol <a href="#">[1]</a>
Canonical SMILES	CC(=O)C[C@@H]1CCCCN1 <a href="#">[1]</a>
InChI Key	JEIZLWNUBXHADF-QMMMGPOBSA-N <a href="#">[1]</a>

## Physical Properties

The physical properties of **(+)-Pelletierine** are not always well-documented for the specific enantiomer. Much of the available data pertains to "pelletierine," which often refers to the racemic mixture,  $(\pm)$ -pelletierine, also known as isopelletierine. It is important to note this distinction when evaluating the data. Pelletierine is generally described as a colorless, volatile, oily liquid that may turn brown upon exposure to air and has an aromatic odor.[\[2\]](#)

Property	Value	Notes
Melting Point	130-132 °C	Data for "pelletierine" (likely the racemate). <a href="#">[3]</a>
Boiling Point	195 °C	Data for "pelletierine" (likely the racemate). <a href="#">[3]</a>
Solubility	Soluble in 20 parts of cold water; miscible in all proportions with ether, alcohol, and chloroform.	Data for "pelletierine". <a href="#">[2]</a>
pKa (Strongest Basic)	9.86	Predicted value. <a href="#">[4]</a>
Optical Rotation	Dextrorotatory (+)	The free base is dextrorotatory, while its salts are reported to be levorotatory. <a href="#">[2]</a> A specific rotation value for the sulfate salt of (-)-pelletierine has been reported as -29.5° (c 10.5 mg/mL H <sub>2</sub> O). <a href="#">[5]</a>

## Chemical Properties and Reactivity

**(+)-Pelletierine** exhibits reactivity typical of a secondary amine and a ketone. The piperidine nitrogen is basic and readily forms crystalline salts with acids, such as the hydrochloride and hydrobromide salts.[\[6\]](#) The ketone carbonyl group can undergo typical reactions such as oxime formation with hydroxylamine.[\[2\]](#) Pelletierine is also noted to be hygroscopic and should be protected from light and acid vapors.[\[2\]](#)[\[3\]](#)

## Spectroscopic Data

Detailed experimental spectroscopic data specifically for **(+)-Pelletierine** is limited in publicly available literature. However, predicted spectra and data for related compounds provide insight into its spectral characteristics.

Spectrum Type	Data Highlights
<sup>1</sup> H NMR	Predicted spectra for (R)-Pelletierine (the (–)-enantiomer) are available in databases. <sup>[2]</sup> Key signals would include those for the methyl protons of the acetone moiety, the methylene protons of the piperidine ring, and the methine proton at the stereocenter.
<sup>13</sup> C NMR	Predicted spectra are available. <sup>[7]</sup> Characteristic signals would include the carbonyl carbon, the carbons of the piperidine ring, and the methyl carbon of the acetone group.
Infrared (IR)	The IR spectrum of pelletierine is expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm <sup>–1</sup> for the secondary amine), C-H stretching (around 2850-2950 cm <sup>–1</sup> ), and a strong C=O stretching for the ketone (around 1715 cm <sup>–1</sup> ). <sup>[8][9]</sup>
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to its molecular weight (141.21 g/mol). Fragmentation patterns would likely involve cleavage of the acetone side chain and fragmentation of the piperidine ring.

## Experimental Protocols

### Asymmetric Synthesis of (+)-Pelletierine

An enantioselective synthesis of **(+)-Pelletierine** can be achieved via a proline-catalyzed Mannich reaction. This biomimetic approach mimics the biosynthesis of the alkaloid.<sup>[10][11]</sup>

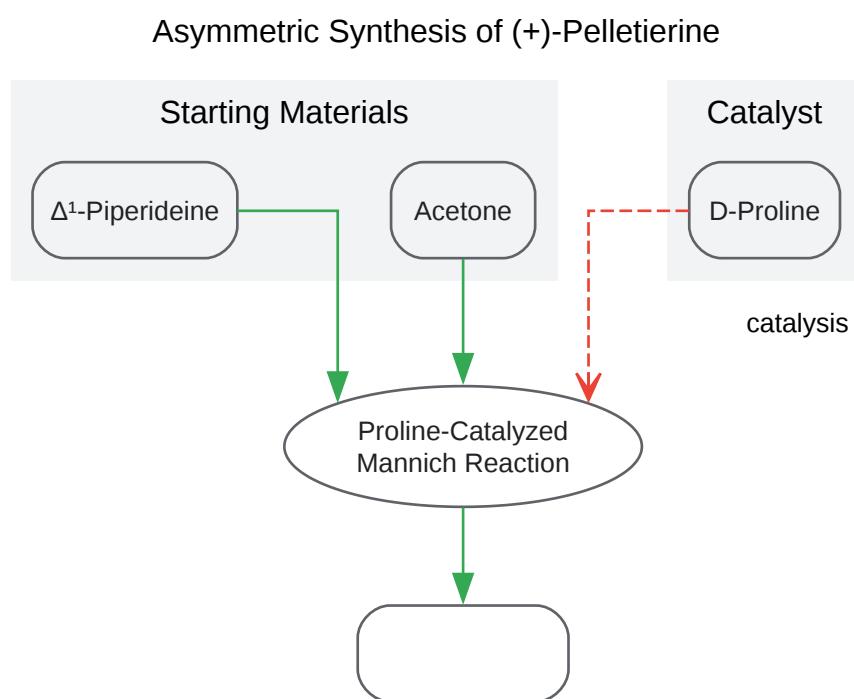
Reaction:  $\Delta^1\text{-Piperideine} + \text{Acetone} \rightarrow \text{(+)-Pelletierine}$

Catalyst: D-Proline

### General Procedure:

- $\Delta^1$ -Piperideine is generated in situ.
- The imine is reacted with a large excess of acetone in a suitable solvent mixture (e.g., DMSO/water).
- D-proline is used as the chiral organocatalyst to induce asymmetry.
- The reaction proceeds to yield (S)-**(+)-pelletierine** with good enantiomeric excess.[\[12\]](#)

Below is a diagram illustrating the workflow for the asymmetric synthesis.



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Caption: Workflow for the asymmetric synthesis of **(+)-Pelletierine**.

## Determination of Optical Rotation

The optical rotation of a chiral compound is a fundamental physical property that is determined using a polarimeter.[\[13\]](#)

### General Procedure:

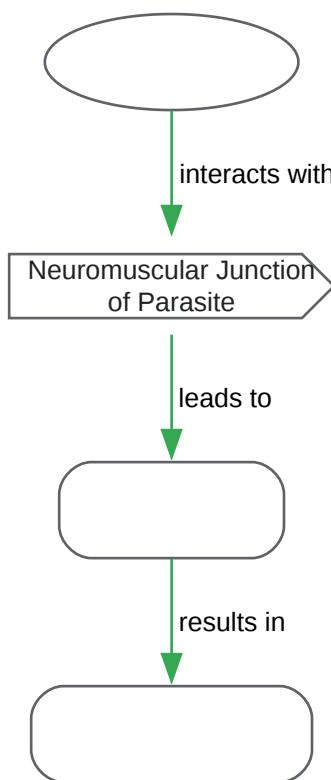
- Sample Preparation: A solution of the purified **(+)-Pelletierine** is prepared at a known concentration (c) in a suitable solvent (e.g., ethanol).
- Blank Measurement: The polarimeter tube is filled with the pure solvent, and a blank reading is taken to zero the instrument.
- Sample Measurement: The tube is then filled with the sample solution, and the observed angle of rotation ( $\alpha$ ) is measured at a specific temperature (T) and wavelength ( $\lambda$ , typically the sodium D-line at 589 nm).
- Calculation of Specific Rotation: The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$ , where 'l' is the path length of the polarimeter tube in decimeters.[\[13\]](#)

## Biological Activity and Signaling Pathways

The primary reported biological activity of pelletierine is its anthelmintic effect, particularly against tapeworms.[\[14\]](#)[\[15\]](#) The general mechanism of action for many anthelmintic drugs involves the disruption of the parasite's neuromuscular coordination, leading to paralysis and subsequent expulsion from the host.[\[16\]](#)[\[17\]](#) While the specific molecular target and signaling pathway for pelletierine have not been fully elucidated, it is believed to act as a neuromuscular blocking agent in helminths.

Below is a conceptual diagram illustrating the proposed general mechanism of anthelmintic action.

## Conceptual Mechanism of Anthelmintic Action of Pelletierine

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Caption: General mechanism of anthelmintic action of pelletierine.

## Conclusion

**(+)-Pelletierine** is a chiral piperidine alkaloid with established anthelmintic properties. This guide has summarized its key physical and chemical characteristics, highlighting the distinction between the pure enantiomer and its racemic form. While much of the quantitative data is reported for the racemate, this document provides a consolidated resource for researchers. The asymmetric synthesis of **(+)-Pelletierine** is achievable through organocatalytic methods. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in its biological activity, which could pave the way for the development of new therapeutic agents.

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